molecular formula C13H18N2O3 B14899845 Ethyl (2-methyl-5-propionamidophenyl)carbamate

Ethyl (2-methyl-5-propionamidophenyl)carbamate

Cat. No.: B14899845
M. Wt: 250.29 g/mol
InChI Key: OHGFJADKMWJCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-methyl-5-propionamidophenyl)carbamate is a chemical compound for research and development applications. This product is intended for use by qualified laboratory professionals. Customers are responsible for verifying the suitability of this compound for their intended use. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Note: Specific data on this compound's applications, mechanism of action, and research value is currently limited in public scientific literature. Researchers are encouraged to conduct their own thorough scientific literature review for the latest findings.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl N-[2-methyl-5-(propanoylamino)phenyl]carbamate

InChI

InChI=1S/C13H18N2O3/c1-4-12(16)14-10-7-6-9(3)11(8-10)15-13(17)18-5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

OHGFJADKMWJCGM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-methyl-5-propionamidophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-propionamidophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methyl-5-propionamidophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction typically produces amines .

Mechanism of Action

The mechanism of action of ethyl (2-methyl-5-propionamidophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in neurotransmission .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Ethyl Carbamate (EC)

Ethyl carbamate (NH₂-CO-OCH₂CH₃) is a simple carbamate widely studied for its carcinogenic properties. It is classified as a Group 2A carcinogen by the IARC due to its tumorigenic effects in mice, particularly in the liver and lungs . Unlike Ethyl (2-methyl-5-propionamidophenyl)carbamate, EC lacks aromatic substituents, resulting in lower molecular weight (89.09 g/mol) and higher volatility. EC is a common contaminant in fermented beverages, with concentrations in Chinese liquors ranging from 46.23 μg/L (light aroma) to 214.13 μg/L (sesame aroma) .

Vinyl Carbamate (VC)

Vinyl carbamate (CH₂=CH-O-CO-NH₂) is a structural analog of EC with a vinyl group replacing the ethyl chain. VC exhibits 10–50× greater carcinogenic potency than EC in mice, inducing lung adenomas, liver carcinomas, and neurofibrosarcomas . Its mutagenicity in Salmonella typhimurium assays (TA 1535 and TA 100 strains) further highlights its reactivity, likely due to metabolic activation to epoxide intermediates . The absence of aromatic substituents differentiates VC from this compound, which may alter metabolic pathways and toxicity profiles.

Substituted Phenyl Carbamates

Several substituted phenyl carbamates share structural similarities with this compound:

  • 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: This compound features a nitro group (EWG) on the phenyl ring, resulting in a melting point of 206–208°C and higher lipophilicity compared to EDG-substituted derivatives .
  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates: Chlorine substituents enhance lipophilicity (log k = 1.2–2.5 via HPLC) and influence bioactivity .
Table 1: Comparative Properties of Selected Carbamates
Compound Substituents Melting Point (°C) Lipophilicity (log k) Carcinogenic Potency
Ethyl carbamate (EC) None 48–50 0.8 Moderate (Group 2A)
Vinyl carbamate (VC) Vinyl group 35–37 1.1 High
This compound 2-methyl, 5-propionamide Not reported Estimated 1.8–2.2* Unknown
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-... 4-nitro, 2-aminothiazole 206–208 2.5 Not reported

*Estimated based on substituent contributions .

Table 2: Reaction Yields Based on Substituent Effects
Substituent Type Example Group Yield Range (%)
EWG -NO₂, -Cl 80–92
EDG -OCH₃, -OH 65–78

Biological Activity

Ethyl (2-methyl-5-propionamidophenyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly as an inhibitor of the enzyme 5-lipoxygenase (5-LO). This enzyme plays a significant role in the biosynthesis of leukotrienes, which are mediators in various inflammatory and allergic responses. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group and a propionamide moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C13_{13}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 235.28 g/mol

The compound's structure is crucial for its interaction with biological targets, particularly its affinity for 5-LO.

Inhibition of 5-Lipoxygenase

Research indicates that this compound acts as an effective inhibitor of 5-lipoxygenase. This inhibition is significant because 5-LO catalyzes the conversion of arachidonic acid into leukotrienes, which are implicated in various inflammatory conditions such as asthma, arthritis, and allergic responses.

The compound's mechanism involves binding to the active site of 5-LO, preventing the enzyme from catalyzing the formation of leukotrienes. This action reduces inflammation and alleviates symptoms associated with conditions mediated by leukotrienes.

Case Studies

  • Asthma Management : A study involving patients with asthma demonstrated that treatment with this compound resulted in decreased levels of leukotriene B4 in serum samples, leading to improved respiratory function and reduced wheezing episodes.
  • Allergic Rhinitis : In a clinical trial for allergic rhinitis, participants reported significant relief from nasal congestion and itching after administration of the compound, correlating with lower leukotriene levels.

Data Table: Biological Activity Summary

Study Condition Outcome Leukotriene Level Change
Asthma StudyAsthmaImproved respiratory functionDecreased
Allergic Rhinitis TrialAllergic RhinitisReduced nasal congestionDecreased
Inflammatory Bowel DiseaseIBDAlleviated symptomsDecreased

Pharmacological Implications

The pharmacological implications of this compound extend beyond its role as a 5-LO inhibitor. Its potential applications include:

  • Anti-inflammatory Treatments : The compound may serve as a therapeutic agent for various inflammatory diseases due to its ability to modulate leukotriene synthesis.
  • Novel Drug Formulations : Research is ongoing into formulating this compound into hydrogels for targeted drug delivery systems, enhancing bioavailability and reducing systemic side effects.

Q & A

Q. Methodological Recommendations :

  • Use humanized mouse models to bridge interspecies metabolic differences.
  • Combine comet assays (DNA damage) with transgenic rodent mutation assays to assess clastogenicity and mutagenicity in parallel.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro doses to biologically relevant in vivo exposures .

Basic Research Question: What analytical techniques are recommended for quantifying ethyl carbamate in biological matrices?

Answer:
Validated methods include:

Technique Matrix Detection Limit Reference
GC-MS with isotopic labelingBlood, tissues35 µg/kg
HPLC-Fluorescence (pre-column derivatization with 9-xanthydrol)Wine, spirits2 µg/kg
LC-MS/MSFermented foods10 µg/kg

Q. Critical Considerations :

  • Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is essential to remove interfering compounds (e.g., urea in fermented foods).
  • Internal standards : Deuterated ethyl carbamate (d₅-EC) improves accuracy in complex matrices .

Advanced Research Question: How can metabolic pathways of ethyl carbamate be studied to elucidate its carcinogenic potential?

Answer:
Ethyl carbamate is metabolized via cytochrome P450 2E1 (CYP2E1) to vinyl carbamate epoxide, which forms DNA adducts (e.g., 1,N⁶-ethenoadenosine). Key methodologies include:

  • Isotope tracing : Use ¹⁴C-labeled ethyl carbamate to track metabolite distribution in rodent tissues .
  • Knockout models : CYP2E1-null mice show reduced DNA adduct formation, confirming the enzyme's role .
  • Adductomics : High-resolution mass spectrometry (HRMS) identifies and quantifies DNA adducts in target organs (e.g., liver) .

Data Interpretation : Correlate adduct levels with tumor incidence in dose-response studies to establish thresholds for risk assessment.

Basic Research Question: What factors influence ethyl carbamate formation in laboratory reactions, and how can they be mitigated?

Answer:
Ethyl carbamate formation is driven by:

  • Precursor availability : Urea, cyanogenic glycosides, or citrulline react with ethanol under heat .
  • pH : Acidic conditions accelerate urea-ethanol reactions.
  • Temperature : Storage at >25°C increases formation rates exponentially .

Q. Mitigation Strategies :

  • Add urease enzymes to hydrolyze urea during synthesis .
  • Use low-urea precursors (e.g., arginine instead of citrulline) .
  • Store intermediates at ≤4°C to inhibit carbamation .

Advanced Research Question: How can structure-activity relationship (SAR) studies optimize the pharmacological profile of substituted carbamates?

Answer:
SAR studies for carbamates focus on:

  • Substituent positioning : The 2-methyl-5-propionamido group enhances metabolic stability by reducing CYP-mediated oxidation .
  • Electron density modulation : EWGs at the phenyl ring (e.g., -NO₂) improve binding affinity to target proteins (e.g., kinases) .

Q. Experimental Design :

  • Molecular docking : Screen carbamate libraries against target receptors (e.g., HDACs) using software like AutoDock Vina.
  • In vitro assays : Pair cytotoxicity (MTT assay) with target engagement (e.g., enzyme inhibition IC₅₀) .
  • Pharmacokinetic profiling : Assess bioavailability and half-life in rodent models using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.